1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline under controlled conditions.
Attachment of the Piperidine Moiety: The next step involves the reaction of the triazine derivative with piperidine-4-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive sites on the triazine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share the triazine core and exhibit similar chemical properties.
Piperidine Derivatives: Compounds containing the piperidine ring also show comparable biological activities.
Uniqueness
1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide is unique due to the combination of the triazine and piperidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4,6-dianilino-1,3,5-triazin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c22-18(29)15-11-13-28(14-12-15)21-26-19(23-16-7-3-1-4-8-16)25-20(27-21)24-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H2,22,29)(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGVHYOLQWNWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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